molecular formula C10H19NO3 B13179234 Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate

Cat. No.: B13179234
M. Wt: 201.26 g/mol
InChI Key: ZXXCXXABLSJKJM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of propanoic acid and contains an amino group, a methoxycarbonyl group, and an oxan-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate typically involves the reaction of 3-amino-2-(oxan-4-ylmethyl)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active compound. The oxan-4-ylmethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(tetrahydro-2H-pyran-4-ylmethyl)propanoate
  • Methyl 3-amino-2-(oxan-4-yl)propanoate

Uniqueness

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(oxan-4-yl)propanoate

InChI

InChI=1S/C10H19NO3/c1-13-10(12)9(7-11)6-8-2-4-14-5-3-8/h8-9H,2-7,11H2,1H3

InChI Key

ZXXCXXABLSJKJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCOCC1)CN

Origin of Product

United States

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